molecular formula C24H63N13 B8082632 1,2-Ethanediamine, polymer with aziridine

1,2-Ethanediamine, polymer with aziridine

Cat. No.: B8082632
M. Wt: 533.8 g/mol
InChI Key: WJNSGRVBTZNVQG-UHFFFAOYSA-N
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Description

N’-[2-[2-[2-(2-aminoethylamino)ethyl-[2-[bis(2-aminoethyl)amino]ethyl]amino]ethyl-[2-[2-[bis(2-aminoethyl)amino]ethylamino]ethyl]amino]ethyl]ethane-1,2-diamine is a complex organic compound with multiple amino groups. It is known for its high affinity for metal ions, making it useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-[2-[2-(2-aminoethylamino)ethyl-[2-[bis(2-aminoethyl)amino]ethyl]amino]ethyl-[2-[2-[bis(2-aminoethyl)amino]ethylamino]ethyl]amino]ethyl]ethane-1,2-diamine typically involves the reaction of ethylenediamine with excess ethyleneimine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-[2-[2-(2-aminoethylamino)ethyl-[2-[bis(2-aminoethyl)amino]ethyl]amino]ethyl-[2-[2-[bis(2-aminoethyl)amino]ethylamino]ethyl]amino]ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler amines.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Amides, nitriles.

    Reduction: Simpler amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N’-[2-[2-[2-(2-aminoethylamino)ethyl-[2-[bis(2-aminoethyl)amino]ethyl]amino]ethyl-[2-[2-[bis(2-aminoethyl)amino]ethylamino]ethyl]amino]ethyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a chelating agent for metal ions in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to bind metal cofactors.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for metal ion-related disorders.

    Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate metal ions. The multiple amino groups provide several binding sites, allowing the compound to form stable complexes with metal ions. This chelation can inhibit or enhance the activity of metal-dependent enzymes and proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler diamine with two amino groups.

    Diethylenetriamine: Contains three amino groups and is used in similar applications.

    Triethylenetetramine: Has four amino groups and is known for its strong chelating properties.

Uniqueness

N’-[2-[2-[2-(2-aminoethylamino)ethyl-[2-[bis(2-aminoethyl)amino]ethyl]amino]ethyl-[2-[2-[bis(2-aminoethyl)amino]ethylamino]ethyl]amino]ethyl]ethane-1,2-diamine is unique due to its high number of amino groups, providing multiple binding sites for metal ions. This makes it more effective as a chelating agent compared to simpler compounds like ethylenediamine and diethylenetriamine.

Properties

IUPAC Name

N'-[2-[2-[2-(2-aminoethylamino)ethyl-[2-[bis(2-aminoethyl)amino]ethyl]amino]ethyl-[2-[2-[bis(2-aminoethyl)amino]ethylamino]ethyl]amino]ethyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H63N13/c25-1-7-31-9-18-36(19-12-33-11-17-34(13-3-27)14-4-28)22-24-37(20-10-32-8-2-26)23-21-35(15-5-29)16-6-30/h31-33H,1-30H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNSGRVBTZNVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCN(CCNCCN(CCN)CCN)CCN(CCNCCN)CCN(CCN)CCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H63N13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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